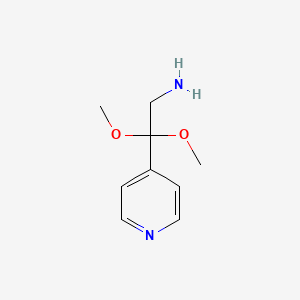
2,5-dimethoxy-3,4,6-trimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethoxy-3,4,6-trimethylbenzoic acid is an organic compound with the molecular formula C12H16O4. It is a derivative of benzoic acid, characterized by the presence of two methoxy groups and three methyl groups attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- typically involves the methylation and methoxylation of benzoic acid derivatives. One common method includes the reaction of 2,5-dimethoxybenzoic acid with methylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation processes using advanced chemical reactors. The process ensures high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethoxy-3,4,6-trimethylbenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions vary depending on the desired product and the type of reaction being performed .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl-.
Applications De Recherche Scientifique
2,5-dimethoxy-3,4,6-trimethylbenzoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to benzoic acid, 2,5-dimethoxy-3,4,6-trimethyl- include:
- Benzoic acid, 2,4,5-trimethyl-
- Benzoic acid, 2,4-dimethoxy-
- Benzoic acid, 2,4,6-trimethyl-
- 4-Hydroxy-3,5-dimethoxybenzoic acid .
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
89048-20-4 |
|---|---|
Formule moléculaire |
C12H16O4 |
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2,5-dimethoxy-3,4,6-trimethylbenzoic acid |
InChI |
InChI=1S/C12H16O4/c1-6-7(2)11(16-5)9(12(13)14)8(3)10(6)15-4/h1-5H3,(H,13,14) |
Clé InChI |
UCEUSYURLZSDFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)C)C(=O)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Trichloromethyl-[1,3]dioxane](/img/structure/B8768909.png)


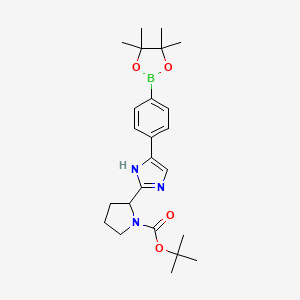
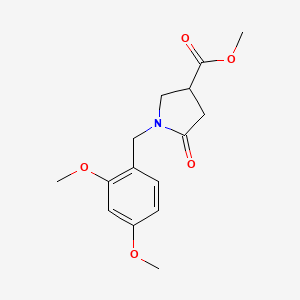
![Benzyl hexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B8768953.png)

![N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)cyclopropanecarboxamide](/img/structure/B8768960.png)
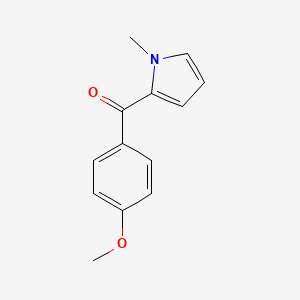

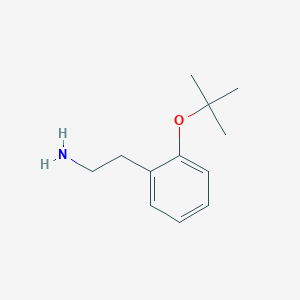
![3-Chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-amine](/img/structure/B8768983.png)
